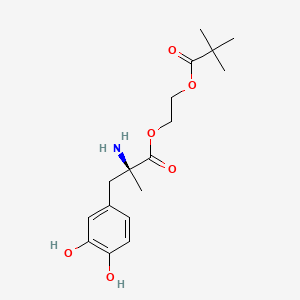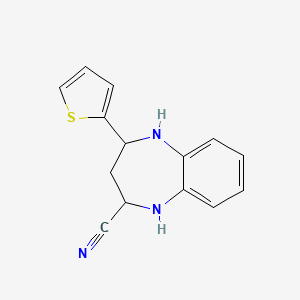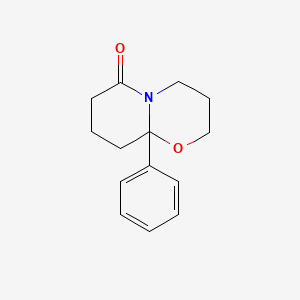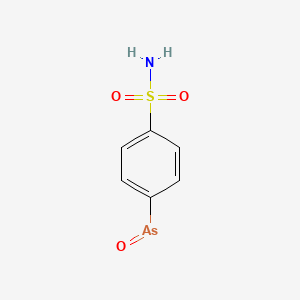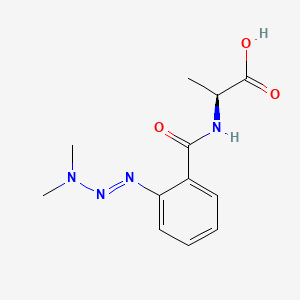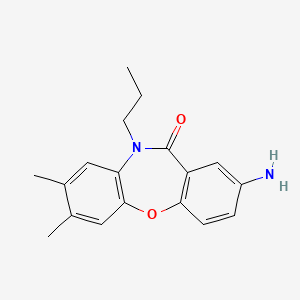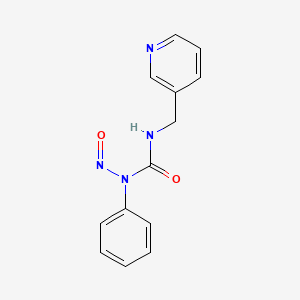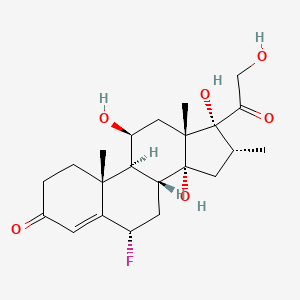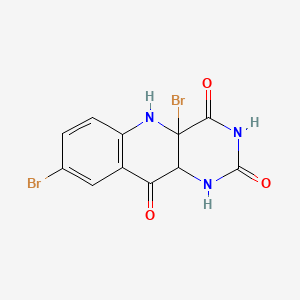![molecular formula C21H23N5O8 B12790037 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-67-9](/img/structure/B12790037.png)
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptophan Polyoxin C is a compound that combines the amino acid tryptophan with polyoxin C, a nucleoside antibiotic. Polyoxins are known for their ability to inhibit chitin synthetase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls . This makes Tryptophan Polyoxin C particularly interesting for its potential antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tryptophan Polyoxin C involves the condensation of the primary amino group of polyoxin C with tryptophan to form a peptide bond . This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under mild conditions to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Tryptophan Polyoxin C can be achieved through microbial fermentation. Streptomyces species are often employed for the biosynthesis of polyoxins, including polyoxin C. Genetic engineering techniques can enhance the yield and efficiency of this process by optimizing the metabolic pathways involved .
Chemical Reactions Analysis
Types of Reactions
Tryptophan Polyoxin C can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Substitution: The amino group in tryptophan can participate in substitution reactions.
Photocatalytic Alkylation: The indole ring can be alkylated using photocatalytic methods.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are common.
Photocatalytic Alkylation: Bromodifluoroacetate and acetamide-derived radical precursors are used under visible light.
Major Products
Oxidation: Oxidized derivatives of tryptophan.
Substitution: Various substituted tryptophan derivatives.
Photocatalytic Alkylation: Alkylated tryptophan derivatives.
Scientific Research Applications
Tryptophan Polyoxin C has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying enzyme inhibition and protein interactions.
Biology: Investigated for its role in inhibiting fungal growth by targeting chitin synthetase.
Medicine: Potential use as an antifungal agent due to its ability to inhibit chitin synthesis in fungi.
Industry: Employed in agricultural settings to protect crops from fungal infections.
Mechanism of Action
Tryptophan Polyoxin C exerts its effects primarily by inhibiting chitin synthetase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By mimicking the structure of UDP-N-acetylglucosamine, a substrate for chitin synthetase, Tryptophan Polyoxin C competitively inhibits the enzyme, thereby preventing the formation of chitin and disrupting fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Polyoxin A: Another polyoxin with similar antifungal properties.
Polyoxin B: Similar in structure but with different nucleoside and peptidyl moieties.
Nikkomycin: A nucleoside-peptide antibiotic with a similar mechanism of action.
Uniqueness
Tryptophan Polyoxin C is unique due to its combination of tryptophan and polyoxin C, which enhances its ability to inhibit chitin synthetase.
Properties
CAS No. |
86632-67-9 |
|---|---|
Molecular Formula |
C21H23N5O8 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C21H23N5O8/c22-11(7-9-8-23-12-4-2-1-3-10(9)12)18(30)25-14(20(31)32)17-15(28)16(29)19(34-17)26-6-5-13(27)24-21(26)33/h1-6,8,11,14-17,19,23,28-29H,7,22H2,(H,25,30)(H,31,32)(H,24,27,33)/t11-,14-,15-,16+,17?,19+/m0/s1 |
InChI Key |
DEENHJZQBUGHHA-WILNSQAISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](C3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


